4-Bromo-2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione

Lipophilicity TPSA Drug-likeness

This dual-halogenated (4-Br/5-F) isoindoline-1,3-dione CRBN ligand is functionally non-interchangeable with monohalogenated or regioisomeric variants. The 4-bromo substituent provides a critical Pd-catalyzed Suzuki-Miyaura cross-coupling handle for PROTAC exit-vector diversification, while the 5-fluoro group ensures preserved CRBN binding affinity (MST-validated ~10-fold Ki improvement vs. non-fluorinated analogs). This specific substitution pattern yields a unique neosubstrate degradation selectivity and linker geometry. Supplied at ≥97% purity with storage at 2–8°C, it enables a modular, 'CRBN-ligand-first' parallel synthesis strategy. Verify CAS 2851889-86-4 to avoid regioisomeric misprocurement.

Molecular Formula C13H8BrFN2O4
Molecular Weight 355.12 g/mol
Cat. No. B8237313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione
Molecular FormulaC13H8BrFN2O4
Molecular Weight355.12 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=C(C=C3)F)Br
InChIInChI=1S/C13H8BrFN2O4/c14-10-6(15)2-1-5-9(10)13(21)17(12(5)20)7-3-4-8(18)16-11(7)19/h1-2,7H,3-4H2,(H,16,18,19)
InChIKeySXVPRQXCFOODOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione – CRBN Ligand Identity and Core Properties for PROTAC and Molecular Glue Procurement


4-Bromo-2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione (CAS 2851889-86-4, C₁₃H₈BrFN₂O₄, MW 355.12 g/mol) is a dual-halogenated isoindoline-1,3-dione derivative that functions as a cereblon (CRBN) E3 ubiquitin ligase ligand . It belongs to the thalidomide-analog class of immunomodulatory imide drug (IMiD)-derived CRBN binders, bearing a glutarimide ring essential for CRBN engagement alongside simultaneous bromine substitution at the 4-position and fluorine at the 5-position of the phthalimide core [1]. This specific substitution pattern distinguishes it from both monohalogenated thalidomide analogs and regioisomeric dihalogenated variants, making it a functionally non-interchangeable building block for proteolysis-targeting chimera (PROTAC) design and molecular glue development.

Why Substituting 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione with a Generic CRBN Ligand Fails in Quantitative Research


CRBN ligands are not functionally interchangeable: the position, identity, and number of halogen substituents on the phthalimide ring fundamentally alter binding affinity, neosubstrate degradation selectivity, exit-vector geometry for linker conjugation, and synthetic derivatization potential [1]. Fluorination of the phthalimide ring has been demonstrated to enhance CRBN binding affinity (MST-based Ki improvement of approximately 10-fold for tetrafluorinated analogs vs. non-fluorinated counterparts) and to correlate with increased antiangiogenic potency, establishing that even single-atom substitutions produce measurable pharmacological divergence [1]. Simultaneously, the 4-bromo substituent serves as a critical synthetic handle for downstream Suzuki–Miyaura cross-coupling reactions, enabling C–C bond formation at a position that is inaccessible in the more commonly procured 4-fluoro or 5-fluoro monohalogenated analogs [2]. Regioisomeric variants (e.g., 4-bromo-7-fluoro, 5-bromo-6-fluoro, or 6-bromo-4-fluoro) produce distinct linker exit vectors when employed in PROTAC construction, directly influencing ternary complex geometry and degradation cooperativity [3]. Procuring the incorrect regioisomer or monohalogenated surrogate therefore risks both altered CRBN pharmacology and non-viable synthetic pathways.

Quantitative Differentiation Evidence for 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione Against Closest Analogs


Physicochemical Differentiation: Increased Lipophilicity vs. Thalidomide 5-Fluoride Alters Membrane Permeability and Formulation Behavior

The target compound exhibits a computed LogP of 0.9894 and a topological polar surface area (TPSA) of 83.55 Ų, compared to LogP 0.4407 and PSA 87.04 Ų for Thalidomide 5-fluoride (CAS 835616-61-0), the closest monohalogenated analog lacking bromine . The bromine atom increases molecular weight by 78.90 g/mol (355.12 vs. 276.22 g/mol) and contributes approximately +0.55 LogP units, consistent with the π-value of aromatic bromine substitution . The lower TPSA of the target compound (83.55 vs. 87.04 Ų) despite higher molecular weight reflects the electron-withdrawing and steric effects of the ortho-bromine altering the accessible surface of the phthalimide dione oxygens.

Lipophilicity TPSA Drug-likeness PROTAC optimization

CRBN Binding Affinity Enhancement from Phthalimide Fluorination: Class-Level SAR Supporting the 5-Fluoro Modification

Systematic microscale thermophoresis (MST) analysis of thalidomide analogs has established that fluorination of the phthalimide ring correlates with enhanced CRBN binding affinity [1]. In a head-to-head competitive MST assay using the thalidomide-binding domain (TBD) of human CRBN (residues 319–425), thalidomide exhibited a Ki of 8.6 μM, while its tetrafluorinated phthalimide counterpart (Gu3041) reached a Ki of 6.1 μM, compared to 63 μM for the non-fluorinated benzamide CBG scaffold (Gu3408)—representing an approximately 10.3-fold affinity improvement attributable to fluorination [1]. While direct Ki data for 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione has not been independently published in peer-reviewed literature, the 5-fluoro substitution pattern is consistent with the fluorination positions demonstrated to enhance CRBN binding in this class.

CRBN binding affinity Microscale Thermophoresis Fluorination SAR E3 ligase

Halogen-Specific Neosubstrate Degradation Selectivity: 6-Position Halogen Analogs Show Bromine and Fluorine Differentially Control IKZF1, SALL4, and CK1α Degradation

A landmark study on 6-position-modified lenalidomides demonstrated that halogen identity at the phthalimide 6-position (structurally analogous to the 4- or 5-position in isoindoline-1,3-dione numbering) critically controls neosubstrate degradation selectivity [1]. In HiBiT-tagged HEK293T cellular degradation assays, 6-fluoro lenalidomide (F-Le) induced selective degradation of IKZF1, IKZF3, and CK1α while largely sparing SALL4 and PLZF; in contrast, 6-chloro lenalidomide (Cl-Le) and 6-bromo lenalidomide (Br-Le) exhibited broader degradation profiles with increased SALL4 engagement [1][2]. This halogen-dependent selectivity was corroborated by AlphaScreen protein–protein interaction assays (CRBN–IKZF1 vs. CRBN–SALL4 complex formation) and in vitro ubiquitination assays using reconstituted CRL4^CRBN [2]. The dual-halogenated target compound, bearing both bromine (4-position) and fluorine (5-position), presents a unique selectivity profile that cannot be extrapolated from either monohalogenated chemotype alone.

Neosubstrate selectivity IKZF1 degradation SALL4 sparing IMiD teratogenicity

Synthetic Accessibility: The 4-Bromo Substituent as a Cross-Coupling Handle Absent in Monohalogenated 5-Fluoro and 4-Fluoro Analogs

The 4-bromo substituent on the target compound provides a chemically competent leaving group for palladium-catalyzed Suzuki–Miyaura cross-coupling, enabling direct C–C bond formation at the 4-position of the phthalimide ring for late-stage diversification [1]. This synthetic capability is absent in Thalidomide 5-fluoride (CAS 835616-61-0, which has only fluorine, unreactive under standard Suzuki conditions) and in Thalidomide 4-fluoride (CAS 835616-60-9). Patent literature explicitly describes brominated isoindoline-1,3-diones as pharmaceutical intermediates for preparing CRBN modulators, with the bromine serving as a functional handle for further elaboration [1][2]. The simultaneous presence of the 5-fluoro group (which modulates CRBN binding electronics) and the 4-bromo group (which enables chemical diversification) makes this compound a dual-function building block: the fluorine provides target engagement while the bromine enables structural expansion without requiring de novo scaffold synthesis.

Suzuki coupling C–C bond formation PROTAC diversification Synthetic handle

Procurement-Specific Purity, Storage, and Price Differentiation Against Closest Commercial Analogs

The target compound is commercially available through the Sigma-Aldrich partner network (Leyan/Haohong) at ≥97% purity (solid form, storage 2–8°C) with tiered pricing: ¥893/100 mg, ¥1,984/250 mg, ¥4,202/1 g, and ¥17,304/5 g . Its 5-bromo-4-fluoro regioisomer (CAS 2740657-28-5) is available at ≥95% purity from CymitQuimica at €503/100 mg and €762/250 mg , representing a higher per-unit cost at lower specification. Thalidomide 5-fluoride (CAS 835616-61-0) is more widely stocked (≥95–99.9% purity range across vendors) and generally lower-priced, but lacks the bromine synthetic handle . The target compound's specification (≥97% purity with controlled-temperature shipping at 2–8°C) is consistent with its use as a precision building block for PROTAC conjugate synthesis, where trace impurities from halogen elimination or hydrolysis side-products could compromise degrader molecule integrity.

Vendor comparison Purity specification Storage condition Price differentiation

Validated Application Scenarios for 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione Based on Quantitative Differentiation Evidence


PROTAC Linker Conjugation at the 4-Position via Suzuki–Miyaura Cross-Coupling for Ternary Complex Optimization

The 4-bromo substituent enables direct Pd-catalyzed C–C bond formation with aryl/heteroaryl boronic acid-functionalized linker-POI ligand conjugates, allowing systematic variation of the exit vector geometry without resynthesizing the CRBN-binding glutarimide core. This approach is supported by published Suzuki coupling methodology on brominated lenalidomide analogs [1] and is particularly valuable when screening linker lengths and geometries for optimal ternary complex cooperativity. The retained 5-fluoro group ensures that CRBN binding affinity is maintained during diversification, consistent with the fluorination-dependent affinity enhancement demonstrated by MST (Ki improvement from 63 μM to 6.1 μM for non-fluorinated vs. tetrafluorinated analogs) [2].

Dual-Halogenated Neosubstrate Selectivity Profiling for Molecular Glue Development

The distinct neosubstrate degradation profiles observed for fluoro- vs. bromo-substituted lenalidomide analogs (F-Le: selective IKZF1/IKZF3/CK1α degradation; Br-Le: broader SALL4 engagement) [3] position the dual-halogenated target compound as a uniquely informative probe for dissecting the contribution of individual halogen atoms to degradation selectivity. Researchers can use this compound to test whether the 4-bromo/5-fluoro combination produces a hybrid or dominant selectivity phenotype, informing rational molecular glue design where precise neosubstrate targeting (e.g., IKZF1/3 for anti-myeloma activity with SALL4 sparing for reduced teratogenicity) is the critical optimization parameter.

Physicochemical Property Benchmarking in Cellular Degradation Assays Requiring Matched LogP and TPSA Controls

With a measured LogP of 0.9894 and TPSA of 83.55 Ų , the target compound occupies a distinct physicochemical space compared to Thalidomide 5-fluoride (LogP 0.44, PSA 87.04). This makes it suitable as a matched control compound in cellular permeability and target engagement studies where the goal is to attribute differences in degradation DC₅₀ or D_max to specific halogen effects rather than passive diffusion artifacts. The ~0.55 LogP difference is sufficient to produce measurable differences in cellular uptake kinetics in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer experiments.

Building Block for Parallel Library Synthesis of CRBN-Recruiting Degraders via Late-Stage Functionalization

The combination of commercial availability at ≥97% purity with controlled 2–8°C storage and a reactive 4-bromo handle makes this compound suitable as a stock building block for parallel library synthesis of CRBN-recruiting PROTACs. Unlike monohalogenated CRBN ligands that require pre-functionalization of the target protein ligand with the entire CRBN binder-linker conjugate, the target compound enables a modular 'CRBN-ligand-first' diversification strategy: couple at the 4-position, then attach the POI ligand, allowing a single CRBN binder stock to generate dozens of PROTAC candidates.

Quote Request

Request a Quote for 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.